molecular formula C20H21N5O B13124884 N-(2-(1H-1,2,4-Triazol-1-yl)benzyl)-4-(pyrrolidin-1-yl)benzamide

N-(2-(1H-1,2,4-Triazol-1-yl)benzyl)-4-(pyrrolidin-1-yl)benzamide

Cat. No.: B13124884
M. Wt: 347.4 g/mol
InChI Key: ROVFVWRQHKZJAT-UHFFFAOYSA-N
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Description

N-(2-(1H-1,2,4-Triazol-1-yl)benzyl)-4-(pyrrolidin-1-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a triazole ring, a benzyl group, and a pyrrolidinyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-1,2,4-Triazol-1-yl)benzyl)-4-(pyrrolidin-1-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne.

    Benzylation: The triazole ring is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.

    Amidation: The final step involves the reaction of the benzylated triazole with 4-(pyrrolidin-1-yl)benzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like N,N-diisopropylethylamine (DIPEA).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-1,2,4-Triazol-1-yl)benzyl)-4-(pyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and pyrrolidinyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-(1H-1,2,4-Triazol-1-yl)benzyl)-4-(pyrrolidin-1-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(1H-1,2,4-Triazol-1-yl)benzyl)-4-(pyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The benzyl and pyrrolidinyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1H-1,2,4-Triazol-1-yl)benzyl)-4-(morpholin-1-yl)benzamide
  • N-(2-(1H-1,2,4-Triazol-1-yl)benzyl)-4-(piperidin-1-yl)benzamide

Uniqueness

N-(2-(1H-1,2,4-Triazol-1-yl)benzyl)-4-(pyrrolidin-1-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrrolidinyl group, in particular, may enhance its pharmacokinetic properties compared to similar compounds.

Properties

Molecular Formula

C20H21N5O

Molecular Weight

347.4 g/mol

IUPAC Name

4-pyrrolidin-1-yl-N-[[2-(1,2,4-triazol-1-yl)phenyl]methyl]benzamide

InChI

InChI=1S/C20H21N5O/c26-20(16-7-9-18(10-8-16)24-11-3-4-12-24)22-13-17-5-1-2-6-19(17)25-15-21-14-23-25/h1-2,5-10,14-15H,3-4,11-13H2,(H,22,26)

InChI Key

ROVFVWRQHKZJAT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3N4C=NC=N4

Origin of Product

United States

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